1,3,6,8-Tetrachlorodibenzofuran
Description
Contextualization of Polychlorinated Dibenzofurans (PCDFs) in Environmental Science
Polychlorinated dibenzofurans (PCDFs) are a class of organic compounds that, along with polychlorinated dibenzo-p-dioxins (PCDDs), are often referred to as "dioxins." wikipedia.orgacs.org These compounds are not intentionally manufactured but are formed as unintentional byproducts in various industrial and combustion processes. ospar.orgdcceew.gov.au PCDFs are recognized as persistent organic pollutants (POPs) due to their resistance to degradation, and they have been classified among the "dirty dozen" in the Stockholm Convention on Persistent Organic Pollutants. wikipedia.org Their chemical stability and lipophilic (fat-loving) nature lead to their bioaccumulation in the fatty tissues of organisms and biomagnification through the food chain. wikipedia.orgnih.gov Consequently, PCDFs are widespread environmental contaminants found in air, water, soil, and sediment. canada.ca
Significance of 1,3,6,8-Tetrachlorodibenzofuran as a Congener within PCDF Research
Within the 135 different PCDF congeners, this compound (1,3,6,8-TCDF) is a notable isomer. wikipedia.orgwikipedia.org While not as toxic as the 2,3,7,8-substituted congeners, 1,3,6,8-TCDF is significant because it can be a major component of the total tetrachlorodioxin isomers released into the environment. oup.com For instance, it has been identified as a principal TCDD contaminant in certain herbicides and in the fly ash from municipal incinerators. oup.com Its presence in various environmental matrices necessitates a thorough understanding of its specific chemical and toxicological characteristics.
Research Imperatives and Knowledge Gaps for this compound Studies
Despite its prevalence, research specifically focused on 1,3,6,8-TCDF is less extensive than that for the highly toxic 2,3,7,8-TCDD. A significant knowledge gap exists in fully understanding its long-term environmental fate, the complete spectrum of its toxicological effects, and its potential for synergistic interactions with other dioxin-like compounds. Further research is imperative to accurately assess the risks posed by this congener and to develop effective remediation strategies for contaminated sites.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,6,8-tetrachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-1-7-11-8(15)2-6(14)4-10(11)17-12(7)9(16)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXKVABZWRZKOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C3=C(O2)C=C(C=C3Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222275 | |
| Record name | 1,3,6,8-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71998-72-6 | |
| Record name | 1,3,6,8-Tetrachlorodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71998-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,3,6,8-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071998726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,6,8-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,6,8-Tetrachlorodibenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1,3,6,8-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03EJM6SF21 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Chemical and Physical Properties
The distinct chemical and physical properties of 1,3,6,8-TCDF govern its behavior in the environment and its analytical detection.
| Property | Value |
| Molecular Formula | C₁₂H₄Cl₄O |
| Molecular Weight | 321.971 g/mol |
| CAS Number | 33423-92-6 |
| Melting Point | 219°C |
| Boiling Point | 407.62°C (estimate) |
| Solubility in water | Very low |
Data sourced from nist.govnih.govnih.govchemicalbook.com
Environmental Fate and Biogeochemical Transformation
Abiotic Degradation Processes Affecting 1,3,6,8-Tetrachlorodibenzofuran
Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For persistent organic pollutants like 1,3,6,8-TCDF, photolysis and chemical hydrolysis are key abiotic pathways to consider.
Photolysis, or the breakdown of compounds by light, is a significant degradation pathway for dibenzofurans in the environment. nih.gov The photolytic degradation of tetrachlorodibenzofurans can be influenced by the medium in which they are present. For instance, the photolysis of 1,2,3,4-TCDD, a related compound, was found to be faster in a water-alcohol medium on a hydrophobic solid support compared to a nonaqueous solvent, suggesting that the environmental matrix plays a crucial role. nih.gov
Studies on the photodegradation of 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) (1,2,3,4-TCDD), a structurally similar compound, in hexane (B92381) solution under near-UV light have shown that the process follows pseudo-first-order kinetics. nih.gov The primary transformation pathway appears to be reductive dechlorination, where chlorine atoms are sequentially removed from the molecule. nih.gov This process leads to the formation of less chlorinated and generally less toxic dibenzofuran (B1670420) congeners. mdpi.com The specific wavelengths of UV light can also affect the degradation rate, with studies on 1,2,3,4-TCDD showing a maximum degradation at 310 nm. nih.gov The presence of photocatalysts, such as silver-titanium based materials, has been shown to significantly enhance the photodegradation of 2,3,7,8-TCDD, a highly toxic isomer. mdpi.com
This compound exhibits significant chemical stability, a characteristic feature of polychlorinated aromatic compounds. This stability contributes to its persistence in the environment. The dibenzofuran ring structure is inherently resistant to chemical attack, and the presence of chlorine atoms further enhances this stability.
Hydrolysis, the chemical breakdown of a compound due to reaction with water, is generally not a significant degradation pathway for polychlorinated dibenzofurans under typical environmental conditions. The carbon-chlorine bonds and the ether linkage in the dibenzofuran structure are not readily susceptible to hydrolysis. This resistance to hydrolysis contributes to the long environmental half-lives of these compounds. wikipedia.org Due to their stability and low water solubility, these compounds tend to partition from water into soil, sediment, and biota, where they can persist for extended periods. wikipedia.orgnih.gov
Biotic Transformation and Bioremediation of this compound
Biotic processes, driven by microorganisms, play a crucial role in the ultimate breakdown of persistent organic pollutants. The transformation of 1,3,6,8-TCDF in the environment is mediated by various microbial metabolic pathways.
Microorganisms have evolved diverse enzymatic systems to break down a wide array of chemical structures, including chlorinated aromatic compounds. The degradation of 1,3,6,8-TCDF can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.
Under aerobic conditions, the initial step in the biodegradation of less chlorinated dibenzofurans is often catalyzed by dioxygenase enzymes. nih.govresearchgate.net These enzymes introduce two hydroxyl groups onto the aromatic ring, leading to the formation of a cis-dihydrodiol. This dihydroxylated intermediate is then susceptible to ring cleavage by other enzymes, ultimately leading to the breakdown of the compound.
While highly chlorinated congeners are generally more resistant to aerobic attack, some fungi, particularly white-rot fungi, have shown the ability to degrade them. vu.nlvu.nl These fungi produce extracellular lignin-modifying enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, which have a broad substrate specificity and can oxidize a wide range of persistent pollutants. nih.govvu.nl For example, Bjerkandera strains have been shown to degrade 1,3,6,8-tetraCDD. vu.nl The fungus Penicillium sp. QI-1 has been identified to degrade 2,3,7,8-TCDD, a related dioxin, by 87.9% within 6 days under optimal conditions. nih.govnih.gov The proposed pathway involves the formation of intermediates like 4,5-dichloro-1,2-benzoquinone and 4,5-dichlorocatechol. nih.govnih.gov
The table below summarizes findings on the aerobic biodegradation of related tetrachlorinated compounds.
| Microorganism/Enzyme System | Compound Degraded | Key Findings |
| Penicillium sp. QI-1 | 2,3,7,8-TCDD | Degraded 87.9% in 6 days; intermediates included 4,5-dichloro-1,2-benzoquinone. nih.govnih.gov |
| Bjerkandera strains MS325 and MS1167 | 1,3,6,8-tetraCDD | Degraded by 16-21% after seven days of treatment. vu.nl |
| Lignin-modifying enzymes from Rigidoporus sp. FMD21 | 2,3,7,8-TCDD | Degraded 77.4% within 36 days, with 3,4-dichlorophenol (B42033) identified as a metabolite. vu.nl |
In anaerobic environments, such as sediments and waterlogged soils, a key transformation process for highly chlorinated compounds like 1,3,6,8-TCDF is reductive dechlorination. researchgate.netresearchgate.net This process involves the removal of chlorine atoms and their replacement with hydrogen atoms, a reaction carried out by anaerobic microorganisms. researchgate.netfrtr.gov This dechlorination is significant because it typically results in less chlorinated congeners that are often less toxic and more amenable to subsequent aerobic degradation. rutgers.edu
Studies on sediments contaminated with polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) have demonstrated the potential for microbial reductive dechlorination. nih.gov For instance, in anaerobic microcosms of Kymijoki River sediments spiked with 1,2,3,4-tetrachlorodibenzofuran, dechlorination was observed, primarily yielding 1,3,4-trichlorodibenzofuran (B13748373) and subsequently 1,3-dichlorodibenzofuran (B1211248). nih.gov The presence of specific dehalogenating bacteria, such as Dehalococcoides species, has been linked to the reductive dechlorination of dioxin congeners. researchgate.net The process can be stimulated by the addition of certain organic substrates that provide a source of hydrogen for the reaction. frtr.gov
The table below presents findings from studies on the anaerobic reductive dechlorination of related tetrachlorinated compounds.
| Study System | Compound Studied | Key Findings |
| Anaerobic sediment microcosms (Kymijoki River) | 1,2,3,4-Tetrachlorodibenzofuran | Dechlorination to 1,3,4-trichlorodibenzofuran and 1,3-dichlorodibenzofuran was observed. nih.gov |
| Anaerobic bacteria from Spittelwasser sediments | 1,2,3,4-Tetrachlorodibenzo-p-dioxin | Reductive dechlorination to tri- and dichlorinated products was observed. researchgate.net |
| Pure culture of Dehalococcoides sp. strain CBDB1 | 1,2,3,4-TeCDD | Capable of reductively dechlorinating the compound. researchgate.net |
Microbial Degradation Mechanisms
Role of Indigenous Microbial Consortia in Environmental Degradation
Indigenous microbial consortia, complex communities of microorganisms naturally present in a specific environment, can play a significant role in the breakdown of persistent organic pollutants like 1,3,6,8-TCDF. These consortia often exhibit greater metabolic versatility and resilience compared to single microbial strains, enabling them to degrade complex compounds through synergistic interactions. nih.govnih.gov The cooperative efforts within a consortium can lead to more complete degradation pathways, where different microbial species carry out sequential steps in the breakdown process. nih.gov For instance, some bacteria within a consortium may produce biosurfactants that increase the bioavailability of hydrophobic compounds like 1,3,6,8-TCDF, making them more accessible for degradation by other members of the community. researchgate.net Studies on the bioremediation of other complex pollutants, such as petroleum hydrocarbons and pesticides, have demonstrated that indigenous microbial consortia can be highly effective, achieving significant removal rates. nih.govresearchgate.net The success of these consortia is often attributed to the complementary enzymatic capabilities of the different microbial populations, allowing for the breakdown of compounds that a single organism cannot metabolize. nih.gov In the context of chlorinated dioxins and furans, while specific data on 1,3,6,8-TCDF is limited, the principles of co-metabolism and synergistic degradation by microbial consortia are well-established for other persistent organic pollutants. nih.govresearchgate.net
Fungal Biotransformation Mechanisms (e.g., White Rot Fungi Activity)
White-rot fungi (WRF) are a group of basidiomycetes renowned for their ability to degrade lignin, a complex and recalcitrant polymer found in wood. nih.govwur.nl This degradative capability is primarily due to their secretion of a suite of powerful, non-specific extracellular enzymes, including lignin peroxidases (LiPs), manganese peroxidases (MnPs), and laccases. nih.govwur.nl These enzymes have been shown to be effective in the biotransformation of a wide range of xenobiotic compounds, including polychlorinated dibenzo-p-dioxins and dibenzofurans. nih.govvu.nl
However, research has shown that the degradation of polychlorinated dibenzo-p-dioxins (PCDDs) by white-rot fungi is dependent on the specific chlorination pattern of the substrate. nih.gov For example, one study using the white-rot fungus Phlebia lindtneri found that while it could biotransform 2,7-dichloro-, 2,3,7-trichloro-, 1,2,6,7-tetrachloro-, and 1,2,8,9-tetrachlorodibenzo-p-dioxin (B1633340) into hydroxylated and methoxylated metabolites, no degradation of 1,3,6,8-tetrachlorodibenzo-p-dioxin (B1208470) was observed. nih.gov This suggests that the substitution pattern of 1,3,6,8-TCDF may render it particularly resistant to the enzymatic machinery of this specific fungal strain.
In contrast, another study screening over 70 Vietnamese WRF isolates for their ability to break down 2,3,7,8-TCDD, the most toxic dioxin congener, identified a Rigidoporus species (isolate FMD21) capable of degrading 73% of the initial concentration after 28 days. vu.nl This highlights the potential for finding fungal strains with the enzymatic capacity to degrade even highly persistent congeners, although specific data for 1,3,6,8-TCDF remains elusive. The primary mechanism of fungal degradation involves the generation of highly reactive free radicals by the ligninolytic enzymes, which can attack the aromatic rings of the furan (B31954) molecule, leading to its breakdown. nih.gov
Advanced Bioremediation and Sequestration Strategies for Contaminated Matrices
Given the persistence of compounds like 1,3,6,8-TCDF, advanced remediation strategies are being explored. One promising approach is sequestration using activated carbon (AC). nih.govnih.gov Activated carbon has a high affinity for hydrophobic organic compounds and can effectively bind them, reducing their bioavailability and potential for uptake by organisms. nih.govnih.gov Studies with the highly toxic 2,3,7,8-TCDD have shown that sequestration by AC can eliminate its bioavailability to mammals, suggesting this could be a viable strategy for managing risks associated with contaminated soils and sediments. nih.govnih.gov This in-situ amendment approach offers a potentially low-cost and less disruptive alternative to traditional methods like dredging and landfilling. nih.gov
Another advanced strategy involves the application of bioleaching, which utilizes microorganisms to mobilize contaminants from soil and sediment. In one study, the co-application of the iron-reducing bacterium Shewanella putrefaciens with an indigenous microbial consortium significantly enhanced the removal of arsenic from contaminated soil. mdpi.com The microbial activity led to the dissolution of iron-(oxy)hydroxides, which had bound the arsenic, thereby releasing it for removal. mdpi.com While this study focused on arsenic, the principle of microbially-induced changes in sediment chemistry to release bound contaminants could potentially be adapted for chlorinated dibenzofurans.
Bioaccumulation and Biomagnification in Ecological Systems
The lipophilic nature of 1,3,6,8-TCDF predisposes it to accumulate in the fatty tissues of organisms, a process known as bioaccumulation. This can lead to its concentration up the food chain, a phenomenon called biomagnification.
Uptake and Disposition Kinetics in Aquatic Organisms (e.g., Fish, Caddisfly Larvae)
The uptake and elimination of chlorinated dibenzofurans in aquatic organisms are influenced by various factors, including the route of exposure (waterborne vs. dietary) and the specific congener. Studies on caddisfly larvae (Hydropsyche bidens) have provided insights into the kinetics of a related compound, 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF). oup.comnih.gov In these studies, dietary uptake was found to be a significant pathway for bioaccumulation. oup.com The depuration (elimination) of TCDF from the larvae followed first-order kinetics, with a half-life of approximately 28 days. oup.comnih.gov
Trophic Transfer and Food Web Dynamics
Trophic transfer is the process by which contaminants are passed from one trophic level to the next through consumption. For persistent and bioaccumulative substances like 1,3,6,8-TCDF, this can lead to biomagnification, where concentrations increase at higher levels of the food web. fiveable.meepa.gov The primary route of exposure for many aquatic organisms to such lipophilic compounds is through their diet. oup.com
Studies on food webs have shown that biomagnification is a significant process for some persistent organic pollutants. vliz.be The structure of the food web, including its length and the feeding relationships between organisms, plays a crucial role in determining the extent of biomagnification. fiveable.me For instance, top predators are more likely to accumulate higher concentrations of these chemicals. fiveable.me While specific trophic transfer factors for 1,3,6,8-TCDF are not well-documented, the general principles of food web dynamics suggest that it has the potential to biomagnify, posing a risk to organisms at higher trophic levels. epa.govnih.gov
Factors Influencing Bioconcentration and Biomagnification Potential
Several factors influence the potential of a chemical to bioconcentrate and biomagnify in the environment. The octanol-water partition coefficient (Kow) is a key physicochemical property that indicates a chemical's lipophilicity, or its tendency to partition into fatty tissues. epa.gov Compounds with high log Kow values, like 1,3,6,8-TCDF (estimated log Kow of 7.2 to 8.7), are more likely to bioaccumulate. epa.gov
The persistence of a chemical in the environment and within an organism is another critical factor. fiveable.me Compounds that are resistant to metabolic breakdown, like many chlorinated dibenzofurans, will have longer half-lives in organisms, allowing for greater accumulation over time. oup.comnih.gov
The bioavailability of the chemical in the environment also plays a significant role. vliz.be In aquatic systems, contaminants can be associated with sediment and dissolved organic matter, which can affect their uptake by organisms. oup.com The biota-sediment accumulation factor (BSAF) is a measure used to relate the concentration of a contaminant in an organism's lipid to its concentration in the organic carbon of the sediment. epa.gov For TCDD, BSAF values in fish have been observed to range from 0.03 to 0.30, indicating disequilibrium between the fish and the sediment. epa.gov
Finally, biological factors such as the species, its trophic level, feeding habits, metabolic rate, and body size all influence the extent of bioaccumulation and biomagnification. nih.govfiveable.mevliz.be For example, non-feeding life stages, such as caddisfly pupae, have been shown to accumulate significantly lower concentrations of TCDF compared to filter-feeding larvae. oup.comnih.gov
Table of Research Findings on Bioaccumulation and Biotransformation
| Parameter | Organism/System | Finding | Reference(s) |
|---|---|---|---|
| Degradation | Phlebia lindtneri (White-rot fungus) | No degradation of 1,3,6,8-tetrachlorodibenzo-p-dioxin was observed, unlike other tri- and tetrachlorinated dioxins. | nih.gov |
| Degradation | Rigidoporus sp. (White-rot fungus) | Degraded 73% of 2,3,7,8-TCDD in 28 days. | vu.nl |
| Sequestration | Activated Carbon | Effectively reduces the bioavailability of 2,3,7,8-TCDD. | nih.govnih.gov |
| Depuration Half-life | Hydropsyche bidens (Caddisfly larvae) | Approximately 28 days for 2,3,7,8-TCDF. | oup.comnih.gov |
| Bioconcentration Factor (BCF) | Fish | Varies widely for TCDD, largely due to differences in uptake rates. | epa.gov |
| Biota-Sediment Accumulation Factor (BSAF) | Fish | Ranges from 0.03 to 0.30 for TCDD. | epa.gov |
| Log Kow | 1,3,6,8-Tetrachlorodibenzo-p-dioxin | Estimated to be between 7.2 and 8.7. | epa.gov |
Table of Compound Names
| Abbreviation | Full Compound Name |
|---|---|
| 1,3,6,8-TCDF | This compound |
| 2,3,7,8-TCDD | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) |
| 2,3,7,8-TCDF | 2,3,7,8-Tetrachlorodibenzofuran |
| LiPs | Lignin peroxidases |
| MnPs | Manganese peroxidases |
| AC | Activated Carbon |
| Kow | Octanol-water partition coefficient |
| BCF | Bioconcentration factor |
| BSAF | Biota-sediment accumulation factor |
| PCDDs | Polychlorinated dibenzo-p-dioxins |
| PCDFs | Polychlorinated dibenzofurans |
| PCBs | Polychlorinated biphenyls |
| PBDEs | Polybrominated diphenyl ethers |
| OCPs | Organochlorine pesticides |
| p,p'-DDE | Dichlorodiphenyldichloroethylene |
| p,p'-DDD | Dichlorodiphenyldichloroethane |
| γ-HCH | gamma-Hexachlorocyclohexane |
| As | Arsenic |
| Fe(III) | Ferric iron |
| OH-TriCDD | Hydroxylated trichlorodibenzo-p-dioxin |
Sources and Environmental Occurrence
Industrial Byproduct Release
The manufacturing of certain chlorinated phenols and herbicides has been a source of 1,3,6,8-TCDF contamination. oup.com
Environmental Matrix Distribution
1,3,6,8-TCDF has been detected in various environmental compartments globally.
| Environmental Matrix | Typical Concentration Ranges |
| Air | Concentrations in the air above treated outdoor pools ranged from 8.4 to 18.8 ng/m³ on the first day after treatment. oup.comoup.com |
| Soil and Sediment | Sediments are a major reservoir for 1,3,6,8-TCDF. In one study, sediments accounted for 34% to 80% of the added compound after 34 days. oup.comoup.com |
| Water | The concentration of 1,3,6,8-TCDF in the water column declines rapidly due to its low water solubility and tendency to adsorb to sediment. oup.comoup.com |
Molecular and Cellular Mechanisms of Biological Interaction
Aryl Hydrocarbon Receptor (AhR) Binding and Activation
Like other halogenated dibenzofurans, 1,3,6,8-TCDF's primary mechanism of action involves binding to and activating the AhR, a ligand-activated transcription factor present in the cytoplasm of cells. wikipedia.orgnih.gov Upon binding, the AhR undergoes a conformational change, which is the first step in a signal transduction pathway that alters gene expression. wikipedia.org
The binding affinity of various polychlorinated dibenzofurans (PCDFs) to the AhR is highly dependent on their structure, particularly the number and position of chlorine atoms. wikipedia.org The highest binding affinities are associated with congeners that have chlorine atoms in the lateral positions (2, 3, 7, and 8), which allows the molecule to maintain a planar configuration required for optimal receptor binding. wikipedia.org
1,3,6,8-TCDF lacks chlorine atoms at the 2, 7, and 8 positions. This structural feature significantly reduces its binding affinity for the AhR compared to the highly toxic 2,3,7,8-Tetrachlorodibenzofuran (B131793) (2,3,7,8-TCDF) and 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). wikipedia.org Consequently, 1,3,6,8-TCDF is considered a relatively weak AhR agonist. The relative potency of dioxin-like compounds is often expressed using Toxic Equivalency Factors (TEFs), which are based on a compound's ability to produce AhR-mediated effects relative to TCDD (TEF = 1). wikipedia.orgornl.gov While a specific TEF for 1,3,6,8-TCDF is not always listed in regulatory frameworks, congeners lacking the 2,3,7,8-substitution pattern are generally assigned very low or negligible TEF values.
| Compound | WHO 2005 TEF Value | Key Structural Feature |
|---|---|---|
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 | Lateral (2,3,7,8) chlorine substitution |
| 2,3,7,8-Tetrachlorodibenzofuran (2,3,7,8-TCDF) | 0.1 | Lateral (2,3,7,8) chlorine substitution |
| 1,2,3,7,8-Pentachlorodibenzofuran (1,2,3,7,8-PeCDF) | 0.03 | Lateral (2,3,7,8) and one additional chlorine |
| 1,3,6,8-Tetrachlorodibenzofuran (1,3,6,8-TCDF) | Not assigned (Implied low potency) | Non-lateral chlorine substitution |
The activation of the AhR by a ligand such as 1,3,6,8-TCDF initiates a well-defined signaling cascade. nih.gov Prior to ligand binding, the AhR exists in the cytoplasm as part of a multi-protein complex that includes heat shock protein 90 (Hsp90). wikipedia.org The binding of 1,3,6,8-TCDF induces a conformational change in the AhR, leading to the dissociation of the chaperone proteins and the exposure of a nuclear localization sequence (NLS). wikipedia.orgnih.gov
This exposure allows the ligand-AhR complex to be transported, or translocated, into the cell nucleus. wikipedia.orgnih.gov Inside the nucleus, the activated AhR forms a heterodimer with another protein called the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). wikipedia.orgnih.govnih.gov This AhR-ARNT heterodimer is the transcriptionally active form of the complex, capable of binding to specific DNA sequences and regulating gene expression. nih.govmdpi.com
Gene Expression Modulation and Enzyme Induction
The primary molecular consequence of AhR activation by 1,3,6,8-TCDF is the alteration of gene transcription. The AhR-ARNT complex binds to specific DNA recognition sequences known as xenobiotic response elements (XREs) or dioxin responsive elements (DREs), which are located in the regulatory regions of target genes. nih.govmdpi.com This binding initiates the transcription of a battery of AhR-responsive genes. nih.gov
A hallmark of AhR activation is the potent induction of genes encoding phase I xenobiotic-metabolizing enzymes, most notably members of the Cytochrome P450 1A and 1B subfamilies. nih.gov The binding of the 1,3,6,8-TCDF-AhR-ARNT complex to XREs in the promoter regions of the CYP1A1 and CYP1B1 genes leads to a significant increase in their mRNA and protein expression. nih.govnih.gov
Induction of these enzymes is a common biomarker for exposure to AhR agonists. nih.govnih.gov While 1,3,6,8-TCDF is a weaker agonist, it still participates in this mechanism. However, the magnitude of induction is expected to be considerably lower than that produced by equimolar concentrations of 2,3,7,8-TCDF or TCDD. Furthermore, some studies suggest that lower-potency congeners may be more readily metabolized by the very enzymes they help induce, potentially leading to a shorter duration of action compared to more persistent, high-potency congeners. nih.govnih.gov
Beyond the well-known induction of CYP1 enzymes, the AhR pathway regulates a diverse array of genes involved in various cellular processes. Activation of AhR by ligands can influence regulatory networks controlling cell growth, differentiation, and immune function.
Feedback Regulation: The AhR Repressor (AHRR) is a target gene that, when expressed, competes with AhR for binding to ARNT, thereby forming a negative feedback loop that attenuates the AhR signal. wikipedia.orgmdpi.com
Immune Modulation: AhR activation is known to regulate genes involved in immune responses. For instance, TCDD has been shown to modulate the expression of genes that influence the differentiation of T-helper cells (Th17) and regulatory T-cells (Tregs), such as FoxP3 and interleukins like IL-17 and IL-22. nih.govresearchgate.net Studies with other weak AhR agonists, such as 6-methyl-1,3,8-trichlorodibenzofuran, have demonstrated the induction of specific microRNAs (e.g., miR-335) that can regulate cellular processes like metastasis. nih.gov
Metabolic Genes: A broader analysis of AhR-regulated genes reveals changes in the expression of genes involved in lipid and energy metabolism. nih.gov
Downstream Cellular and Molecular Pathway Perturbations
The changes in gene expression initiated by 1,3,6,8-TCDF lead to perturbations in various downstream cellular and molecular pathways. These alterations underlie the ultimate biological responses to the compound. Based on the known functions of AhR, exposure to 1,3,6,8-TCDF can lead to:
Arachidonic Acid Metabolism: AhR signaling is known to increase the conversion of arachidonic acid into prostanoids through the upregulation of enzymes like cyclooxygenase-2 (COX-2). wikipedia.orgnih.gov
Wnt/β-catenin Signaling: The AhR pathway can interfere with other critical signaling networks. It has been reported to alter Wnt/β-catenin signaling and lead to the downregulation of the transcription factor Sox9. nih.gov
Hormone Receptor Degradation: AhR activation can alter the proteasomal degradation of steroid hormone receptors, suggesting a mechanism for endocrine disruption. nih.gov
Cellular Stress and Immune Response: The pathway can change the cellular response to UVB stress and alter the differentiation of certain T-cell subsets, consistent with its role in immunomodulation. nih.gov
Bile Acid and Glucose Metabolism: Studies on the related isomer 2,3,7,8-TCDF and the potent agonist TCDD have shown that AhR activation can disrupt glucose homeostasis and significantly alter bile acid metabolism and gut microbiota composition. mdpi.comnih.gov
| Mechanism | Description | Key Molecules Involved |
|---|---|---|
| AhR Binding & Activation | Binds to cytoplasmic AhR, causing a conformational change. | 1,3,6,8-TCDF, AhR, Hsp90 |
| Nuclear Translocation & Dimerization | Ligand-AhR complex moves to the nucleus and dimerizes with ARNT. | AhR, ARNT |
| Gene Expression Modulation | AhR-ARNT complex binds to XREs to upregulate target genes. | XRE/DRE, RNA Polymerase |
| Enzyme Induction | Potent induction of specific Cytochrome P450 enzymes. | CYP1A1, CYP1B1 |
| Pathway Perturbations | Alters various downstream signaling and metabolic pathways. | Prostanoids, Wnt/β-catenin, Steroid Receptors |
Cell Signaling Pathway Alterations
The interaction of dioxin-like compounds with the AhR initiates a complex series of events that disrupt normal cellular signaling. While direct research on 1,3,6,8-TCDF is limited, studies on the prototypical dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), provide significant insights into the potential mechanisms.
Activation of the AhR can lead to alterations in several key signaling pathways:
Protein Kinase C (PKC) Pathway: Studies on TCDD-transformed human cells have shown elevated expression of multiple PKC isozymes, suggesting a potential link between altered PKC expression and the toxic effects of dioxins. nih.gov
Phospholipase C (PLC)-Coupled Signaling: TCDD has been observed to downregulate PLC-coupled signaling pathways. This is evidenced by a reduced stimulation of intracellular free calcium levels and inositol (B14025) trisphosphate (IP3) generation in response to stimuli like ATP and histamine (B1213489) in transformed cells. nih.gov
Cyclic AMP (cAMP)-Mediated Responses: Desensitization of cAMP-mediated responses to extracellular signals has been suggested as a possible carcinogenic mechanism associated with TCDD. nih.gov
Rho GTPase Signaling: In zebrafish studies, exposure to TCDD resulted in the dysregulation of Rho signaling pathways, which persisted across generations. mdpi.com
Calcium Signaling: AhR activation can cause a rapid increase in intracellular calcium concentration. wikipedia.org
These alterations in fundamental signaling pathways can have far-reaching consequences, impacting cell growth, differentiation, and function. The disruption of these intricate networks is a key component of the toxicity of dioxin-like compounds.
Immunomodulatory Mechanisms at the Cellular Level (e.g., B Cell Function)
Dioxin-like compounds are potent immunomodulators. The AhR is expressed in various immune cells, including B cells, T cells, and dendritic cells (DCs), making the immune system a primary target.
B Cell Function: B cells were identified as direct targets of TCDD in the 1980s, with studies showing that TCDD can directly affect B-cell differentiation. nih.gov More recent research has explored the potential for TCDD to induce regulatory functions in B cells (Bregs). For instance, TCDD has been investigated for its ability to increase the percentage and/or function of CD24+CD38+ B cells, a population reported to have regulatory capabilities. nih.gov
T Cell Differentiation: TCDD is known to suppress immune function in part by inducing regulatory T cells (Tregs) and suppressing effector T cells. nih.govnih.gov This effect is mediated through the AhR in the T cells themselves. nih.gov The ability of certain AhR ligands to induce Tregs has generated interest in their potential therapeutic applications for immune-mediated diseases. researchgate.net
Dendritic Cell (DC) Function: TCDD can alter the function of DCs. Splenic DCs from mice exposed to TCDD have shown increased expression of MHC class II and costimulatory molecules, as well as increased production of IL-12, leading to enhanced T-cell proliferation. nih.gov
The immunomodulatory effects of dioxin-like compounds are complex and can involve a shift in the balance between different immune cell populations and their functions.
Apoptotic Pathway Induction and Regulation
Apoptosis, or programmed cell death, is another critical cellular process that can be modulated by dioxin-like compounds. The role of these compounds in apoptosis can be complex, with effects varying depending on the cell type, dose, and exposure conditions.
Histological examination of the liver in mice treated with TCDD has shown an increase in apoptotic cells. nih.gov However, the precise mechanisms of apoptosis induction and its regulation by these compounds are still under investigation. Studies have looked at the involvement of key apoptotic proteins:
Caspases: TCDD exposure in conjunction with an inflammatory challenge (LPS) has been shown to modulate the activity of caspase-1 and caspase-3, key executioner enzymes in the apoptotic cascade. nih.gov The timing of these effects appears to be critical, with stimulation of caspase activity observed at earlier time points and suppression at later time points. nih.gov
NF-κB Pathway: The transcription factor NF-κB is a critical regulator of inflammation and apoptosis. Despite observing TCDD-induced apoptosis, studies have not found evidence of suppression of the anti-apoptotic transcription factor NF-κB, indicating that other pathways are likely involved. nih.gov
The induction of apoptosis by dioxin-like compounds contributes to their toxicity, particularly in the liver.
Comparative Mechanistic Studies with Other Dioxin-Like Compounds
The toxicity of 1,3,6,8-TCDF and other dioxin-like compounds is understood through a comparative framework centered on their interaction with the AhR. While all dioxin-like compounds share this common mechanism of action, their potency can vary significantly. wikipedia.org
The concept of Toxic Equivalency Factors (TEFs) has been developed to facilitate risk assessment. This approach compares the toxicity of individual dioxin-like congeners to that of the most potent one, TCDD, which is assigned a TEF of 1. wikipedia.orgnih.gov The toxicity of other congeners is expressed as a fraction of TCDD's toxicity.
Key points from comparative studies include:
Structural Requirements for Toxicity: The toxicity of dioxins and furans is dependent on the presence of chlorine atoms at the 2, 3, 7, and 8 positions. wikipedia.orgnih.gov These "lateral" chlorines are crucial for high-affinity binding to the AhR. wikipedia.org
Potency Differences: While sharing a common mechanism, the potency of different dioxin-like compounds can vary by orders of magnitude. For example, the LD50 of TCDD varies dramatically between different animal species. wikipedia.org
Bioanalytical vs. Instrumental Analysis: Studies comparing bioassay-derived TCDD equivalents (TCDD-EQ) with instrumentally derived toxic equivalents (TEQs) have found that for most samples, the values are not significantly different. nih.gov However, discrepancies can indicate the presence of other AhR-active compounds not measured by instrumental methods or non-additive interactions. nih.gov
Ligand-Specific Effects: Research suggests that different AhR ligands may have distinct effects on downstream processes. For example, TCDD and another AhR ligand, FICZ, have been reported to have opposing effects on T cell differentiation, with TCDD favoring the induction of regulatory T cells. researchgate.net
Ecological Risk Assessment Frameworks and Methodological Advancements
Application of Toxicity Equivalency Factors (TEFs) in Ecological Assessment
The Toxicity Equivalency Factor (TEF) approach is a cornerstone for assessing the risk of dioxin-like compounds (DLCs), which include certain PCDFs. wikipedia.orgwikipedia.org This methodology expresses the toxicity of individual DLCs relative to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which is assigned a TEF of 1.0. wikipedia.orgfreshdesk.com The TEF concept is predicated on the finding that the toxic effects of these compounds are mediated through a common mechanism of action: binding to the aryl hydrocarbon receptor (AhR). freshdesk.comepa.gov
A critical requirement for a PCDF to exert significant dioxin-like toxicity is the presence of chlorine atoms at positions 2, 3, 7, and 8. wikipedia.orgepa.gov Congeners lacking this specific substitution pattern, such as 1,3,6,8-TCDF, are generally considered to have no significant dioxin-like toxicity and are typically assigned a TEF of zero. epa.gov Consequently, 1,3,6,8-TCDF is not included in the World Health Organization's (WHO) TEF schemes for mammals, fish, or birds. nih.gov While it does not contribute to the primary toxicity assessment via the TEF framework, some research has indicated that non-2,3,7,8-substituted congeners like 1,3,6,8-TCDF can act as antagonists to the AhR, potentially inhibiting the toxic effects of other dioxin-like compounds. epa.gov
Congener-specific TEFs are derived from a comprehensive evaluation of data from in vivo and in vitro studies. nih.govca.gov The process involves comparing the relative potency (REP) of a specific congener to that of 2,3,7,8-TCDD in causing a specific toxic or biological effect, such as enzyme induction or embryo mortality. wikipedia.orgresearchgate.net These REPs are then carefully weighed to establish a single consensus TEF value for different classes of animals (e.g., mammals, fish, birds). nih.gov
The World Health Organization has periodically convened expert panels to re-evaluate and update TEF values based on the latest scientific findings. nih.govmdpi.com These TEFs are validated through studies on complex environmental mixtures. For ecological receptors like fish and birds, TEFs have been specifically established, acknowledging that there can be significant differences in sensitivity and potency across different taxa. nih.gov For example, fish show very low response to certain mono-ortho polychlorinated biphenyls (PCBs) compared to mammals and birds. nih.gov
Since 1,3,6,8-TCDF lacks the 2,3,7,8-chlorine substitution pattern required for high-affinity AhR binding, it is not assigned a TEF value for any ecological receptor group. epa.govnih.gov The focus of TEF derivation remains on the 10 PCDF congeners that possess this lateral substitution.
Table 1: World Health Organization (WHO) 2005 Toxicity Equivalency Factors (TEFs) for Dioxin-Like Compounds for Fish and Birds
| Compound | TEF for Fish | TEF for Birds |
|---|---|---|
| Polychlorinated Dibenzofurans (PCDFs) | ||
| 2,3,7,8-TCDF | 0.05 | 0.1 |
| 1,2,3,7,8-PeCDF | 0.05 | 0.1 |
| 2,3,4,7,8-PeCDF | 0.5 | 1 |
| 1,2,3,4,7,8-HxCDF | 0.1 | 0.1 |
| 1,2,3,6,7,8-HxCDF | 0.1 | 0.1 |
| 1,2,3,7,8,9-HxCDF | 0.1 | 0.1 |
| 2,3,4,6,7,8-HxCDF | 0.1 | 0.1 |
| 1,2,3,4,6,7,8-HpCDF | 0.01 | 0.01 |
| 1,2,3,4,7,8,9-HpCDF | 0.01 | 0.01 |
| OCDF | 0.0001 | 0.0001 |
| Polychlorinated Dibenzo-p-dioxins (PCDDs) | ||
| 2,3,7,8-TCDD | 1 | 1 |
| 1,2,3,7,8-PeCDD | 1 | 1 |
| 1,2,3,4,7,8-HxCDD | 0.5 | 0.1 |
| 1,2,3,6,7,8-HxCDD | 0.01 | 0.01 |
| 1,2,3,7,8,9-HxCDD | 0.01 | 0.1 |
| 1,2,3,4,6,7,8-HpCDD | 0.001 | 0.001 |
| OCDD | 0.000003 | 0.0001 |
Source: Adapted from Van den Berg et al. (2006). Note: 1,3,6,8-TCDF is not included as it is not considered a dioxin-like compound and has a TEF of 0.
The primary application of TEFs is to calculate the total 2,3,7,8-TCDD Toxic Equivalency (TEQ) of a mixture of dioxin-like compounds. wikipedia.orgornl.gov This allows for the toxicity of a complex mixture to be expressed as a single, risk-relevant value. The TEQ is the sum of the concentrations of each individual congener (Ci) multiplied by its respective TEF. epa.gov
The formula for calculating the total TEQ is: TEQ = Σ (Ci × TEFi) epa.gov
Where:
Ci = Concentration of the individual dioxin-like congener in the sample (e.g., soil, water, tissue).
TEFi = The World Health Organization Toxicity Equivalency Factor for that congener.
This calculation is performed for all measured dioxin-like congeners in an environmental sample or in biota. ornl.govcdc.gov The resulting total TEQ concentration can then be used in risk assessments and compared against regulatory guidelines or toxicity reference values established for 2,3,7,8-TCDD. ornl.gov Since the TEF for 1,3,6,8-TCDF is zero, its measured concentration in a sample does not contribute to the final TEQ value. epa.govepa.gov
Exposure Pathway Modeling in Ecological Systems
Understanding the movement and accumulation of 1,3,6,8-TCDF in the environment is crucial for assessing potential exposure to ecological receptors, even in the absence of significant dioxin-like toxicity. Exposure pathway models simulate the fate and transport of chemicals to estimate concentrations in various environmental compartments and in organisms. epa.govca.gov
Bioaccumulation refers to the net uptake of a chemical from all sources (water, food, sediment) into an organism. miami.edu Bioconcentration is a more specific term for uptake from water alone. Biomagnification is the process where the concentration of a substance increases in organisms at successively higher levels in a food chain. blue-growth.orgnoaa.gov
PCDFs are lipophilic (fat-soluble) and persistent, which gives them a high potential for bioaccumulation in the fatty tissues of organisms and biomagnification through food webs. wikipedia.orgnih.gov Models that predict bioaccumulation often use the octanol-water partitioning coefficient (Kow) as a key parameter to estimate a chemical's tendency to partition into lipids.
While specific bioaccumulation models exclusively for 1,3,6,8-TCDF are not widely documented, general models for PCDFs are applicable. These models trace the transfer of the chemical from contaminated soil or sediment into lower trophic level organisms (e.g., invertebrates, small fish) and subsequently to higher-level predators. miami.edudtic.mil The persistence and lipophilicity of 1,3,6,8-TCDF suggest it will bioaccumulate in organisms, leading to potential exposure for predators in both aquatic and terrestrial ecosystems. hathitrust.org
The environmental journey of 1,3,6,8-TCDF is governed by its physical and chemical properties. itrcweb.org Multimedia fate and transport models are used to predict its distribution in the environment. epa.govca.gov These models consider:
Release: Entry into the environment from sources like industrial processes or combustion. nih.gov
Transport: Movement through air, water, and soil. Due to their low water solubility and tendency to adsorb to particles, PCDFs are often transported with dust and sediment. wikipedia.orgdioxin20xx.org
Partitioning: Distribution between different environmental media (e.g., from water into sediment). epa.gov
Degradation: Breakdown by processes such as photolysis (by sunlight) or microbial action, which are generally slow for PCDFs. dioxin20xx.org
Models like CalTOX are used to estimate concentrations in different media and subsequent exposure to organisms. ca.gov For PCDFs, key inputs include their low vapor pressure, low water solubility, and high affinity for organic carbon, which indicate they will primarily reside in soil and sediments. wikipedia.orgitrcweb.org
Characterization of Ecological Hazards and Endpoints in Non-Human Biota
The primary ecological hazard associated with PCDFs is dioxin-like toxicity, which includes impacts on development, reproduction, and the immune system in sensitive species. waterquality.gov.auepa.govnih.gov Fish, particularly early life stages, and fish-eating wildlife are among the most sensitive ecological receptors. waterquality.gov.auepa.gov
For 1,3,6,8-TCDF, the ecological hazard profile is distinct from its 2,3,7,8-substituted counterparts. The lack of the specific chlorine arrangement means it does not effectively bind to the AhR and therefore does not elicit the typical suite of dioxin-like toxic endpoints. epa.gov
Research Gaps, Emerging Issues, and Future Directions
Advancements in Remediation and Sequestration Technologies
The persistence of 1,3,6,8-TCDF in the environment calls for the development of innovative and effective cleanup strategies. Future research is increasingly focused on sustainable and highly efficient technologies that can degrade or sequester these toxic compounds.
Bioremediation, which uses living organisms to degrade pollutants, is a promising and cost-effective alternative to traditional physical and chemical treatments. asm.org While many microorganisms struggle to break down highly chlorinated compounds, certain bacteria and fungi have shown potential. For instance, bacteria possessing angular dioxygenases, such as Terrabacter sp. strain DBF63 and Pseudomonas sp. strain CA10, can co-oxidize various mono-, di-, and trichlorinated dibenzofurans and dibenzo-p-dioxins. asm.org Similarly, the fungus Penicillium sp. QI-1 has demonstrated the ability to degrade the highly toxic 2,3,7,8-TCDD, a related dioxin compound. nih.gov
A significant research frontier is the use of genetic engineering to enhance the degradative capabilities of these microorganisms. routledge.com By identifying and manipulating the genes that encode for key catabolic enzymes, scientists can develop "suicidal-GEMs" (genetically engineered microorganisms) designed for more effective and safer remediation of heavily polluted sites. routledge.com Future work will likely focus on expanding the substrate range of these engineered microbes to target a wider array of congeners, including 1,3,6,8-TCDF, and optimizing their performance under real-world environmental conditions. asm.org Understanding the complete enzymatic pathways and the influence of chlorine substitution patterns on degradation is crucial for creating efficient bioremediation strategies. asm.orgnih.gov
Nanotechnology offers a powerful tool for environmental remediation due to the unique properties of nanomaterials, such as high surface-area-to-volume ratios and enhanced reactivity. researchgate.netaub.edu.lb This emerging field has proven to be a reliable alternative for the effective and economical mineralization of persistent organic pollutants. researchgate.net For compounds similar to 1,3,6,8-TCDF, like polychlorinated biphenyls (PCBs), nanomaterials are being designed for sorption and degradation. The primary interaction mechanism often involves π-π stacking between the aromatic rings of the pollutant and the nanomaterial. researchgate.net
Future advancements are expected in the development of "green" nanocomposites. For example, combining nanomaterials with specific chemical affinities into hybrid structures that include magnetite allows for the magnetic extraction of the captured toxins from water, offering an environmentally friendly separation technique. mdpi.com Research is ongoing to create and test new biocompatible magnetic nanocomposites that can achieve high removal rates for a variety of toxins from contaminated water. mdpi.com Tailoring the organic components of these nanocomposites can specifically target pollutants like 1,3,6,8-TCDF, improving the efficiency of environmental cleanup efforts. researchgate.net
High-Throughput Screening and Omics Technologies for Mechanistic Insights
Understanding the precise molecular mechanisms by which 1,3,6,8-TCDF exerts its toxic effects, particularly through the Aryl hydrocarbon Receptor (AhR), is critical for risk assessment. High-throughput screening and "omics" technologies are at the forefront of this research, offering a systems-biology approach to toxicology.
The integration of different 'omics' technologies provides a comprehensive view of the cellular responses to toxic compounds. nih.gov Transcriptomics (studying gene expression), proteomics (studying proteins), and metabolomics (studying metabolites) can reveal the complex cascade of events following exposure to substances like 1,3,6,8-TCDF.
Studies on the related compound TCDD have successfully used transcriptomics and metabolomics to identify key metabolic processes and signaling pathways affected by AhR activation in human cell lines like HepG2. nih.govnih.gov This integrated approach has uncovered unique pathway maps involved in receptor-mediated mechanisms, such as the G-protein coupled receptor protein (GPCR) signaling pathway, which plays a role in carcinogenesis. nih.govnih.gov Future research will involve applying these multi-omics strategies specifically to 1,3,6,8-TCDF to delineate its unique mode of action. This will help in identifying sensitive biomarkers of exposure and effect and contribute to the development of alternative, non-animal-based toxicity testing methods. nih.gov
To reduce reliance on and costs associated with whole-animal testing, the development of sophisticated in vitro (in a lab dish) and ex vivo (using tissue from an organism) models is essential. nih.gov Human cell lines, such as the hepatocarcinoma cell line HepG2, are widely used to study the molecular mechanisms of dioxin-like compounds in a controlled environment. nih.gov These models are invaluable for high-throughput screening and detailed mechanistic investigations. nih.gov
More complex models are also emerging. Ex vivo models, such as those using pig ear skin, can provide a more biologically relevant system for studying the effects of compounds on tissues. nih.gov Furthermore, alternative animal models like the zebrafish are being used to study the developmental and even transgenerational effects of these toxicants efficiently. nih.gov The future direction is to develop and validate a suite of in vitro and ex vivo models that can accurately predict human toxicity, improve the understanding of molecular responses, and serve as reliable alternatives to traditional animal bioassays. nih.govnih.gov
Refinement of Analytical Detection Limits and Isomer-Specific Quantification
Accurate risk assessment is fundamentally dependent on the ability to detect and quantify specific isomers of chlorinated dibenzofurans at environmentally relevant concentrations. The toxicity of dibenzofurans varies significantly between isomers, making isomer-specific analysis imperative. nih.gov
Over the past decades, analytical methods have evolved from reporting total concentrations for each isomeric group to highly sophisticated, isomer-specific quantification. nih.gov The "gold standard" for this analysis is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). nih.gov This technique, combined with isotope-dilution using 13C-labelled internal standards, allows for precise and accurate determination of individual isomers, like 1,3,6,8-TCDF, in complex matrices such as food, human tissue, and environmental samples. nih.govnih.gov
Continuous refinement of these methods has pushed detection limits into the parts-per-quadrillion (ppq) range (10⁻¹⁵ g). nih.gov Future research will focus on further improving sensitivity, reducing sample processing time, and enhancing the ability to analyze a broader range of halogenated compounds simultaneously. The development of new reference materials and more robust quality control measures will also be critical to ensure data comparability across different laboratories and studies. nih.gov
Interactive Data Table: Evolution of Analytical Detection Limits for Dioxin-like Compounds
The table below illustrates the typical progression and current capabilities of analytical methods for detecting compounds like 1,3,6,8-TCDF. Detection limits can vary based on the sample matrix and specific laboratory procedures.
| Analytical Era | Dominant Technology | Typical Sample Matrix | Isomer Specificity | Estimated Detection Limit Range |
| 1970s-1980s | Packed Column GC-MS | Environmental | Low (Congener Groups) | ng/g to µg/g (ppb to ppm) |
| 1980s-1990s | Capillary GC-HRMS | Environmental, Biological | Moderate to High | pg/g (ppt) |
| 1990s-2000s | Isotope Dilution GC-HRMS | Biological, Food | High | High fg/g to low pg/g (ppq to ppt) |
| Present | Advanced GC-HRMS | Air, Water, Biological | Very High | fg/g to pg/g (ppq to ppt) nih.govepa.gov |
Development of Global Monitoring Networks and Long-Term Environmental Trend Analysis
Global efforts to track persistent organic pollutants are primarily coordinated under the Stockholm Convention's Global Monitoring Plan (GMP). pops.intgreenpolicyplatform.org This plan was established to evaluate the effectiveness of the Convention by providing a framework for collecting comparable data on the presence of POPs across all regions. pops.intresearchgate.net The core environmental media for analysis include ambient air, human tissues (such as breast milk or blood), and water. pops-gmp.org These efforts aim to identify changes in POP concentrations over time and to understand their regional and global transport. pops.int
A significant challenge and research gap in this global effort is the specific monitoring of individual PCDF congeners like 1,3,6,8-TCDF. Analytical and regulatory focus is overwhelmingly placed on the 17 polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs that have chlorine atoms in the 2, 3, 7, and 8 positions, as these are considered the most toxic. nih.govwikipedia.org Monitoring programs often report the sum of PCDF homolog groups or a total toxic equivalency (TEQ) value, which obscures the trends of individual, less-toxic congeners. nih.gov
This creates a substantial data gap for the 119 other PCDD/PCDF congeners that are not substituted in all 2,3,7,8 positions. nih.gov While these compounds are considered less toxic, their individual concentration trends, environmental fate, and transport pathways remain largely uncharacterized by major global monitoring networks. Some research has indicated that analyzing non-2,3,7,8-substituted congeners can be valuable for understanding and identifying specific industrial emission sources, as their presence and ratios can act as fingerprints for certain processes. nih.gov For instance, an exponential correlation has been observed between specific non-2,3,7,8-substituted congeners and TEQ-based emissions from a secondary aluminum smelter, suggesting their measurement is crucial for understanding process deviations and controlling emissions. nih.gov
Future directions in global monitoring must therefore consider the value of expanding the list of monitored congeners beyond the 17 currently prioritized. Developing cost-effective analytical methods and harmonized protocols for these additional compounds would allow for a more detailed and comprehensive long-term trend analysis. This would not only improve source apportionment studies but also enhance our understanding of the total environmental burden posed by all PCDF congeners.
Integrated Ecological Assessment Strategies for Complex Mixtures of Persistent Organic Pollutants
The ecological risk assessment of dioxins and dioxin-like compounds, including 1,3,6,8-TCDF, is complicated by their occurrence in the environment as complex mixtures. nih.govresearchgate.net The primary strategy for assessing the risk of these mixtures is the Toxicity Equivalence (TEQ) methodology. wikipedia.org This approach uses Toxic Equivalency Factors (TEFs) to express the toxicity of individual congeners relative to the most toxic form, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which is assigned a TEF of 1.0. wikipedia.orgcdc.gov The TEQ of a mixture is the sum of the concentrations of each congener multiplied by its respective TEF. wikipedia.org
A critical aspect of this methodology is that TEFs are primarily assigned to the 17 PCDD/PCDF congeners with 2,3,7,8-chlorine substitution, as their toxicity is mediated through the aryl hydrocarbon (Ah) receptor. wikipedia.org Congeners without this substitution pattern, such as 1,3,6,8-TCDF, are generally considered to have very low to negligible toxicity and are often assigned a TEF of zero or are not included in TEQ calculations.
This presents an emerging issue and a significant research gap in ecological risk assessment. While individual non-2,3,7,8-substituted congeners may have low potency, they can be present in environmental samples at much higher concentrations than the highly toxic congeners. The potential for additive, synergistic, or antagonistic effects within these complex mixtures is not fully understood. researchgate.net Current ecological risk assessment (ERA) schemes, which focus on the TEQ of a limited number of compounds, may therefore underestimate the total risk posed by the complete mixture of POPs. nih.gov
Future integrated ecological assessment strategies need to address the limitations of the current TEF approach. Key research directions include:
Investigating the biological activity of non-2,3,7,8-substituted congeners: More research is needed to determine if these compounds have biological effects through mechanisms other than the Ah receptor or if they can modulate the effects of the highly toxic congeners.
Developing models for complex mixtures: Ecological models that can integrate the fate, transport, and species sensitivity for a wider range of pollutants are needed to better assess risks to ecosystems and populations. nih.govresearchgate.net
Improving exposure assessment: More comprehensive monitoring that includes a wider range of congeners will provide more realistic data for exposure and risk assessments. tandfonline.com
Addressing uncertainties: There is a need for transparent documentation of the assumptions and uncertainties in risk assessments, particularly concerning the exclusion of the majority of PCDF congeners from the final risk calculation. nih.gov
By addressing these research gaps, future assessment strategies can move towards a more holistic understanding of the ecological risks associated with complex mixtures of all persistent organic pollutants, including congeners like 1,3,6,8-tetrachlorodibenzofuran.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for detecting 1,3,6,8-TCDF in environmental samples?
- Methodology :
- Gas Chromatography-Mass Spectrometry (GC-MS) with isomer-specific capillary columns (e.g., DB-5MS) is critical for separating 1,3,6,8-TCDF from other tetrachlorinated isomers .
- Derivative Synchronous Fluorescence Spectrometry in organized media (e.g., polyoxyethylene lauryl ether) enhances sensitivity for chlorinated dibenzofurans, achieving detection limits of 2.7–5.3 ng/mL in aqueous matrices .
- Isotope Dilution using -labeled internal standards (e.g., 50 µg/mL solutions in nonane) improves quantification accuracy in complex matrices like sediments .
- Data Table :
| Technique | Matrix | LOD/LOQ | Key Reference |
|---|---|---|---|
| GC-MS | Sediments | 0.1–1 pg/g | |
| Fluorescence | Water | 2.7 ng/mL | |
| Isotope Dilution | Biological Tissues | 0.5 pg/g |
Q. What are the environmental sources and pathways of 1,3,6,8-TCDF?
- Methodology :
- Congener Profiling : Compare isomer distributions in samples to known sources. Natural formation via oxidative coupling of chlorophenols by soil enzymes (e.g., chloroperoxidase) in peat bogs produces 1,3,6,8-TCDF distinct from industrial byproducts .
- Sediment Core Analysis : Use fallout radionuclides (e.g., ) to correlate contamination timelines with industrial activity or natural events .
Advanced Research Questions
Q. How can isomer-specific analysis distinguish 1,3,6,8-TCDF from other tetrachlorinated dibenzofurans?
- Methodology :
- Chromatographic Optimization : Use high-resolution GC with 60-m DB-5MS columns and temperature gradients to resolve positional isomers (e.g., 1,2,3,8-TCDF vs. 1,3,6,8-TCDF) .
- Spectral Libraries : Compare retention times and mass fragmentation patterns (e.g., m/z 305.96 for molecular ion) against certified standards .
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns via - and -NMR, though limited by sample quantity .
Q. What experimental models are suitable for studying 1,3,6,8-TCDF toxicokinetics?
- Methodology :
- In Vivo Models : Administer 1,3,6,8-TCDF via oral gavage or intraperitoneal injection in rodents to assess bioaccumulation and organ-specific toxicity. Note that B6C3F1 mice show higher sensitivity to chlorinated furans than rats .
- In Vitro Assays : Use CALUX (Chemical-Activated LUciferase eXpression) cells transfected with aryl hydrocarbon receptor (AhR) to quantify dioxin-like activity. Compare results to WHO Toxic Equivalency Factors (TEFs) .
- Metabolomics : Apply LC-MS/MS to identify hydroxylated metabolites in liver microsomes, critical for understanding detoxification pathways .
Q. How can contradictions in toxicological data for 1,3,6,8-TCDF be resolved?
- Methodology :
- Assay Standardization : Harmonize protocols for AhR activation studies (e.g., CALUX vs. EROD assays) to reduce variability in reported TEFs .
- Dose-Response Modeling : Use benchmark dose (BMD) frameworks to compare low-dose effects across studies, accounting for differences in species sensitivity .
- Epidemiological Meta-Analysis : Pool data from occupational or environmental exposure cohorts to assess carcinogenicity risks, though current evidence remains inadequate per IARC .
Key Considerations for Experimental Design
- Sample Preparation : Use accelerated solvent extraction (ASE) with toluene:acetone (1:1) for sediments, followed by cleanup with sulfuric acid-impregnated silica gel .
- Quality Control : Include procedural blanks and matrix spikes to monitor cross-contamination, especially for low-abundance isomers .
- Data Interpretation : Apply multivariate statistics (e.g., PCA) to disentangle confounding factors like organic carbon content in sediment toxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
